4-Methylterbinafine hydrochloride

Pharmaceutical Analysis Impurity Profiling Regulatory Science

Regulatory QC laboratories require certified reference standards to meet EP/USP monograph specifications. 4-Methylterbinafine hydrochloride (CAS 877265-33-3) is the designated EP Impurity D and USP Related Compound D, mandatory for Terbinafine impurity profiling. • Pharmacopeial compliance: Defined as a specified impurity in EP and USP monographs. • Validated analytical performance: Compatible with UHPLC methods achieving resolution in under 5 minutes. • Supply reliability: Authenticated reference standard with full characterization data for ANDA submissions and batch release testing.

Molecular Formula C22H28ClN
Molecular Weight 341.923
CAS No. 877265-33-3
Cat. No. B583185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylterbinafine hydrochloride
CAS877265-33-3
SynonymsTerbinafine HCl Impurity D;  USP Terbinafine Related Compound D; 
Molecular FormulaC22H28ClN
Molecular Weight341.923
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C.Cl
InChIInChI=1S/C22H27N.ClH/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4;/h6-8,10-14H,16-17H2,1-5H3;1H/b10-6+;
InChIKeyJXWRQBRLTBNAKG-AAGWESIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylterbinafine Hydrochloride Reference Standard


4-Methylterbinafine hydrochloride is a synthetically derived allylamine antifungal compound and a primary impurity of the widely used drug Terbinafine. As a key related substance, it is designated by major pharmacopeias as Terbinafine Hydrochloride Impurity D (EP) and Terbinafine Related Compound D (USP) . Its chemical identity is (2E)-N,6,6-Trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine hydrochloride, with a molecular formula of C22H28ClN and a molecular weight of 341.917 g/mol [1]. This compound serves as a critical analytical tool for ensuring the purity, safety, and efficacy of Terbinafine-containing pharmaceutical products.

Product type Pharmacopeial impurity reference standard
Regulatory designation EP Impurity D / USP Related Compound D
Analytical workflow Terbinafine HCl impurity profiling and QC release

Why Generic Substitution Fails for 4-Methylterbinafine


Generic substitution of 4-Methylterbinafine hydrochloride with a similar allylamine or a different Terbinafine impurity is not feasible due to its unique regulatory designation and specific analytical properties. This compound is precisely defined as a 'specified impurity' under both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) . Its presence, identity, and quantitation are mandated for quality control testing of Terbinafine hydrochloride drug substance and drug products. Substituting it with another compound, even a structurally related Terbinafine impurity like β-terbinafine or (Z)-terbinafine, would compromise the accuracy of analytical methods, lead to incorrect impurity profiling, and ultimately result in non-compliance with global pharmacopeial standards [1]. Its procurement is therefore a regulatory necessity for any laboratory involved in Terbinafine development, manufacturing, or quality assurance.

! Regulatory designation mismatch: other Terbinafine impurities (e.g., β-terbinafine, Z-terbinafine) are distinct specified impurities with separate acceptance criteria.
! Analytical method specificity: chromatographic resolution depends on unique retention behavior; substitution may compromise impurity profiling accuracy.
! Pharmacopeial compliance: using an incorrect impurity standard may lead to non-compliance with EP/USP monograph requirements.

4-Methylterbinafine Quantitative Analytical Evidence


Regulatory Specification as a Distinct Impurity

4-Methylterbinafine hydrochloride is uniquely identified as Terbinafine Hydrochloride Impurity D (EP) and Terbinafine Related Compound D (USP). This is a distinct, specified impurity with a defined acceptance criterion in the official Terbinafine hydrochloride monograph, unlike other unspecified or process-related impurities [1]. Its identity is confirmed by a specific CAS registry number 877265-33-3 (hydrochloride) and 151222-50-3 (free base) [2]. This regulatory distinction mandates its use as a reference standard for identification and quantification in all batches of commercial Terbinafine drug substances and products.

Regulatory specification
Specification review
Designated EP Impurity D / USP Related Compound D with specified acceptance criteria
Supports pharmacopeial identity for impurity profiling
CAS 877265-33-3 confirmed; distinct from other related substances
Pharmaceutical Analysis Impurity Profiling Regulatory Science

Chromatographic Resolution from Terbinafine

A validated RP-HPLC method demonstrated the clear separation of 4-methyl-terbinafine from Terbinafine and three other structurally similar impurities: 1-methylaminomethylnaphtalene, β-terbinafine, and Z-terbinafine. The method achieved baseline resolution for all five compounds within a 32-minute run [1]. A subsequent UHPLC method further reduced the total analysis time to just 5.0 minutes, while maintaining robust separation of 4-methylterbinafine from Terbinafine and other impurities [2]. This quantitative separation is critical for accurate impurity quantitation.

Chromatographic resolution
Head-to-head
Baseline resolved from Terbinafine and 3 other impurities; analysis time 32 min (HPLC) to 5.0 min (UHPLC)
Reported separation supports accurate impurity quantitation
Method conditions: RP-HPLC and UHPLC with UV detection
HPLC UHPLC Method Validation Separation Science

Validated LOD and LOQ for Impurity Monitoring

The RP-HPLC method established robust limits for the detection and quantitation of 4-methyl-terbinafine as part of a stability-indicating impurity profile. The method's limits of detection (LOD) for the degradation products/impurities ranged from 0.023 to 0.098 μg/mL, while limits of quantitation (LOQ) ranged from 0.078 to 0.327 μg/mL [1]. These low-level detection capabilities are essential for monitoring the compound during long-term stability studies of Terbinafine formulations, where it is a known degradation product.

LOD and LOQ
Method context
LOD range 0.023–0.098 μg/mL; LOQ range 0.078–0.327 μg/mL
Supports trace-level impurity monitoring
RP-HPLC with UV 226 nm, internal standard used
Analytical Chemistry Method Sensitivity Quality Control

Stability-Indicating Degradation Product

4-Methyl-terbinafine is confirmed as a significant degradation product that appears in Terbinafine cream formulations after several months of storage, necessitating its routine analysis for quality control [1]. It is derived from the raw material MAMN (1-methylaminomethylnaphtalene), which is used in the synthesis of Terbinafine, and its formation pathway is distinct from other impurities like Z-terbinafine, which is a potential decomposition product, and β-terbinafine, which is derived from the β-isomer of MAMN [2].

Stability-indicating marker
Class-level
Appears in Terbinafine cream formulations after months of storage; derived from MAMN raw material
Reported degradation product context for stability studies
Distinct formation pathway from other impurities
Pharmaceutical Stability Degradation Pathway Formulation Science

4-Methylterbinafine Application Scenarios


ANDA Regulatory Compliance

Pharmaceutical companies developing generic Terbinafine products must demonstrate that their impurity profile meets the standards defined in the USP and EP monographs. Procuring and utilizing 4-Methylterbinafine hydrochloride as a reference standard is essential for identifying and quantifying Impurity D in the drug substance and finished product. The quantitative data on method sensitivity (LOD/LOQ) [1] and chromatographic resolution [2] from validated methods confirm its suitability for this application, ensuring a successful ANDA filing.

Stability-Indicating Method Development and Validation

This compound is a known degradation product of Terbinafine in topical formulations [1]. Therefore, it is an indispensable component of any forced degradation study or stability-indicating analytical method. The proven ability of modern UHPLC methods to separate and quantify this impurity in just 5.0 minutes [3] makes it a key standard for developing efficient, high-throughput quality control (QC) methods that monitor product shelf life and stability.

Quality Control and Batch Release Testing

For both innovator and generic manufacturers, every batch of Terbinafine hydrochloride drug substance and drug product must be tested for specified impurities, including 4-Methylterbinafine, before release to the market. The compound's unique CAS number (877265-33-3) [4] and regulatory designation as a specified impurity mean that using an authenticated reference standard is non-negotiable for accurate batch analysis and meeting commercial release specifications.

Academic and Industrial Pharmaceutical Research

Researchers focused on allylamine antifungals, impurity fate, or advanced drug delivery systems (e.g., PLGA-based formulations) require a pure standard to investigate the behavior of Terbinafine and its related substances. The published analytical methods [2] provide a validated starting point for such studies, and procurement of the precise impurity allows for rigorous investigation of drug stability, release kinetics, and metabolic pathways in novel formulations.

Application
Selection Property
Validation Focus
Generic Terbinafine development and ANDA documentation
Impurity D reference standard identity (EP/USP)
Pharmacopeial monograph compliance and impurity profiling accuracy
Stability-indicating method development
Known degradation product of Terbinafine in formulations
Chromatographic resolution and sensitivity validation
QC batch release testing
Specified impurity with defined acceptance criteria
Quantitation accuracy and system suitability verification
Allylamine antifungal and drug delivery research
Pure impurity standard for degradation pathway and release studies
Method transfer and novel formulation analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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